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Compound of Interest

Compound Name: 4-Bromoquinolin-7-ol

Cat. No.: B070503

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-Bromoquinolin-7-ol is a halogenated quinoline derivative. The quinoline scaffold is a
prominent structural motif in numerous pharmacologically active compounds, and the
introduction of a bromine atom and a hydroxyl group can significantly influence the molecule's
chemical properties and biological activity. Accurate spectroscopic characterization is
paramount for the unambiguous identification and quality control of such novel compounds in
the drug discovery and development pipeline.

This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and
MS) for 4-Bromoquinolin-7-ol. While direct experimental data for this specific molecule is not
readily available in the public domain, this document outlines the predicted spectral
characteristics based on established principles and data from analogous structures.
Furthermore, it details generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Bromoquinolin-7-ol.
These values are estimations based on the chemical structure and should be confirmed by
experimental data upon synthesis of the compound.

Table 1: Predicted *H NMR Data for 4-Bromoquinolin-7-ol
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Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (6, ppm) (J, H2)
H-2 85-8.7 d 45-5.0
H-3 72-7.4 d 45-5.0
H-5 7.8-8.0 d 8.5-9.0
H-6 7.0-7.2 dd 85-9.0,2.0-25
H-8 7.3-75 d 20-25
OH 9.5-105 brs

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Data for 4-Bromoquinolin-7-ol

Carbon Predicted Chemical Shift (8, ppm)
C-2 148 - 152
C-3 121 -124
C-4 138 - 142
C-4a 147 - 150
C-5 125-128
C-6 115-118
C-7 155 - 158
C-8 110-113
C-8a 128 - 131

Solvent: DMSO-ds

Table 3: Predicted IR Absorption Bands for 4-Bromoquinolin-7-ol
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (phenol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C stretch (aromatic) 1580 - 1620 Medium-Strong

C=N stretch (quinoline) 1500 - 1550 Medium-Strong

C-O stretch (phenol) 1200 - 1260 Strong

C-Br stretch 500 - 600 Medium-Strong

Table 4: Predicted Mass Spectrometry Data for 4-Bromoquinolin-7-ol

Parameter Predicted Value
Molecular Formula CoHeBrNO
Monoisotopic Mass 222.9633 u
Molecular Weight 224.05 g/mol

M+ Peak (7°Br) m/z 223

M+2 Peak (81Br) m/z 225

Isotopic Ratio (M+/ M+2) ~1:1

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a synthesized sample
of 4-Bromoquinolin-7-ol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a suitable deuterated solvent (e.g., DMSO-des or CDCIs) in an NMR tube.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
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'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering
the range of 0-12 ppm.

o Process the data with appropriate phasing and baseline correction. Tetramethylsilane
(TMS) is used as an internal standard (0 ppm).

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
0-200 ppm.

o The solvent signal is used for chemical shift referencing.
. Infrared (IR) Spectroscopy
Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin,
transparent disk using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o Record the sample spectrum over a range of 4000-400 cm~1.
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o The final spectrum is presented as percent transmittance versus wavenumber (cm1).
3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

e Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) or
electron ionization (EI) source.

o Data Acquisition:
o Introduce the sample into the ion source.

o Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range
(e.g., 50-500).

o The presence of bromine will result in a characteristic isotopic pattern with two peaks of
nearly equal intensity separated by 2 m/z units (M+ and M+2).

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a novel quinoline derivative like 4-Bromoquinolin-7-ol.
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 To cite this document. BenchChem. [Technical Guide: Spectroscopic Analysis of 4-
Bromoquinolin-7-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070503#spectroscopic-data-nmr-ir-ms-for-4-
bromoquinolin-7-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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